molecular formula C7H9F3N2O B7882695 [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol CAS No. 1245772-45-5

[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B7882695
CAS No.: 1245772-45-5
M. Wt: 194.15 g/mol
InChI Key: IUAHWSVKZMNQJA-UHFFFAOYSA-N
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Description

[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol is a chemical compound that features a pyrazole ring substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 5-position, and a methanol group at the 3-position. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and ethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,1,1-trifluoro-3-oxopropane to form the pyrazole ring. Subsequent alkylation with ethyl halides introduces the ethyl group at the 1-position. The methanol group can be introduced via reduction of a corresponding ester or aldehyde intermediate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and reagents to reduce the environmental footprint .

Chemical Reactions Analysis

Types of Reactions

[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require strong nucleophiles and appropriate catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield the corresponding aldehyde or carboxylic acid, while reduction of the pyrazole ring would yield dihydropyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a potential candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased hydrophobicity and thermal stability .

Mechanism of Action

The mechanism of action of [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, contributing to the compound’s overall efficacy .

Properties

IUPAC Name

[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-2-12-6(7(8,9)10)3-5(4-13)11-12/h3,13H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAHWSVKZMNQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230098
Record name 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-45-5
Record name 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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